molecular formula C18H20N4 B13779361 1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine CAS No. 90605-88-2

1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine

Cat. No.: B13779361
CAS No.: 90605-88-2
M. Wt: 292.4 g/mol
InChI Key: VYIMTYRAXWNXFU-HDICACEKSA-N
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Description

The compound 1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine is a chiral Schiff base featuring a cyclohexyl backbone substituted with two pyridinylmethylidene groups. Its stereochemistry at the cyclohexyl carbon centers (1R,2S) distinguishes it from related analogues. Such compounds are typically synthesized via condensation reactions between amines and aldehydes or ketones, and their structural rigidity and nitrogen-rich coordination sites make them candidates for catalysis, metal-organic frameworks, or medicinal applications .

Properties

CAS No.

90605-88-2

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine

InChI

InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2/t17-,18+

InChI Key

VYIMTYRAXWNXFU-HDICACEKSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3

Canonical SMILES

C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves a condensation reaction between 2-pyridinecarboxaldehyde and the chiral diamine (1R,2S)-1,2-diaminocyclohexane. The reaction proceeds via the formation of imine (Schiff base) bonds through the elimination of water between aldehyde and amine functional groups.

Reaction Scheme:

$$
\text{(1R,2S)-1,2-diaminocyclohexane} + 2 \times \text{2-pyridinecarboxaldehyde} \rightarrow \text{1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine} + 2 \text{H}_2\text{O}
$$

Detailed Procedure

  • Starting Materials:

    • (1R,2S)-1,2-Diaminocyclohexane (chiral diamine)
    • 2-Pyridinecarboxaldehyde (aldehyde component)
  • Solvent:

    • Commonly used solvents include ethanol, methanol, or other organic solvents that can dissolve both reactants and facilitate water removal.
  • Reaction Conditions:

    • The reaction is typically carried out under reflux conditions to promote condensation.
    • A molar ratio of 1:2 (diamine to aldehyde) is used to ensure complete formation of the bis-imine.
    • The reaction time varies from several hours to overnight, depending on conditions.
    • Removal of water formed during the reaction is crucial and can be facilitated by using a Dean-Stark apparatus or molecular sieves.
  • Purification:

    • The crude product is usually purified by recrystallization from suitable solvents such as ethanol or by column chromatography.
    • The isolated yield can reach up to approximately 78% under optimized conditions.

Characterization and Confirmation

Data Table: Typical Reaction Parameters and Outcomes

Parameter Description Typical Value/Range
Starting diamine (1R,2S)-1,2-Diaminocyclohexane Purity > 98%
Starting aldehyde 2-Pyridinecarboxaldehyde Purity > 98%
Solvent Ethanol or methanol 50-100 mL per 1 mmol diamine
Molar ratio (diamine:aldehyde) 1:2 Stoichiometric ratio
Temperature Reflux (~78 °C for ethanol) 4-12 hours
Water removal method Dean-Stark apparatus or molecular sieves Continuous during reflux
Yield Isolated product yield Up to 78%
Product form Crystalline solid White to pale yellow
Optical rotation Specific rotation Positive or negative depending on stereochemistry

Notes on Stereochemistry and Isomerism

  • The stereochemistry of the diamine (1R,2S) is essential for the chiral nature of the ligand.
  • The condensation yields a bis-imine with two pyridin-2-ylmethylideneamino groups attached at the 1 and 2 positions of the cyclohexane ring.
  • The compound’s chirality is critical for its application in asymmetric catalysis, where it can induce enantioselectivity in metal-catalyzed reactions.

Comparison with Related Compounds

Compound Name Structural Features Unique Aspects
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine Similar bis-imine with (1R,2R) stereochemistry Used widely in asymmetric catalysis as (R,R)-TROST ligand
N,N'-bis(2-pyridylmethylene)cyclohexane Bis-pyridyl structure Known for metallopolymer formation
2-Pyridinecarboxaldehyde derivatives Pyridine moiety containing aldehydes Versatile intermediates in organic synthesis

Chemical Reactions Analysis

1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using halogenating agents.

Common reagents and conditions used in these reactions include TBHP for oxidation and hydrogenation catalysts for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C22H23N5C_{22}H_{23}N_5 with a molecular weight of approximately 389.4 g/mol. The presence of pyridine rings suggests potential interactions with biological targets such as receptors and enzymes.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, the structural similarity to known anticancer agents suggests that it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyridine derivative showed significant inhibition of cancer cell proliferation in vitro, leading to further investigations into similar compounds .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies. Pyridine derivatives have been implicated in the modulation of NMDA receptors, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study:
Research indicated that certain pyridine-based compounds could reduce excitotoxicity associated with excessive glutamate signaling, thus offering protective effects against neuronal damage .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to neurotransmitter metabolism. This inhibition can lead to altered levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

Antimicrobial Properties

Pyridine derivatives have shown promise in antimicrobial applications due to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes. This suggests potential use in developing new antibiotics.

Data Table: Antimicrobial Activity of Pyridine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa20 µg/mL

Drug Design and Development

The unique structure of 1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine makes it an attractive scaffold for drug design. Structure-activity relationship (SAR) studies can be performed to optimize its efficacy and selectivity towards specific biological targets.

Targeting Kynurenine Pathway

Emerging research suggests that compounds similar to this one may influence the kynurenine pathway, which is implicated in various psychiatric disorders and neurodegenerative diseases. By modulating this pathway, there is potential for therapeutic interventions in conditions such as depression and schizophrenia .

Mechanism of Action

The mechanism of action of 1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Key Structural Comparisons
Compound Name Molecular Formula Molecular Weight Stereochemistry Key Structural Differences Reference
Target Compound C₁₈H₂₀N₄ 292.38 g/mol (1R,2S) Pyridinylmethylidene groups at 1R,2S positions
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylene]amino}cyclohexyl]methanimine C₁₈H₂₀N₄ 292.38 g/mol (1R,2R) Stereochemistry at cyclohexyl (1R,2R vs. 1R,2S)
rel-N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(1-(pyridin-2-yl)methanimine) C₁₈H₂₀N₄ 292.38 g/mol (1R,2R) Bis-Schiff base with two pyridinyl groups
N-cyclohexyl-1-pyridin-2-ylmethanimine C₁₂H₁₆N₂ 188.27 g/mol N/A Single pyridinylmethylidene group
N-pentyl-1-pyridin-2-ylmethanimine C₁₁H₁₆N₂ 176.26 g/mol N/A Pentyl substituent instead of cyclohexyl

Key Observations :

  • The target compound and its (1R,2R) diastereomer () share identical molecular formulas but differ in stereochemistry, which may influence coordination chemistry or biological activity .
  • Simpler analogues () lack the cyclohexyl backbone complexity, reducing steric hindrance and altering solubility .

Spectroscopic and Crystallographic Data

Table 2: Analytical Data Comparison
Compound Name ¹H NMR Features X-ray Crystallography Reference
Target Compound Aromatic protons (δ 8.3–7.2 ppm), imine (δ 8.5 ppm) Not reported; likely similar to
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylene]amino}cyclohexyl]methanimine Similar aromatic/imide shifts No data; SHELXL refinement possible ()
rel-N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(1-(pyridin-2-yl)methanimine) Two imine peaks (δ 8.6 ppm) Planar cyclohexyl backbone with π-π stacking
N-cyclohexyl-1-pyridin-2-ylmethanimine Single imine peak (δ 8.4 ppm) No data

Insights :

  • Imine proton signals (δ 8.4–8.6 ppm) are consistent across analogues .
  • The bis-Schiff base () exhibits π-π stacking in crystal structures, enhancing stability .

Biological Activity

1-Pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine, with the CAS number 284497-48-9, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N4
  • Molecular Weight : 294.3941 g/mol
  • Structure : The compound features a pyridine ring and a cyclohexyl moiety which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may act as a modulator of neurotransmitter systems, particularly in relation to cannabinoid receptors.

1. Cannabinoid Receptor Interaction

Research indicates that derivatives of pyridine compounds can exhibit selective agonist activity at the cannabinoid CB2 receptor. For instance, related compounds have shown significant binding affinities and functional activities in vitro, suggesting that this compound may similarly influence cannabinoid signaling pathways .

2. Antinociceptive Effects

In vivo studies have demonstrated that certain pyridine derivatives possess antinociceptive properties. These effects are often linked to their action on the central nervous system and modulation of pain pathways. The compound's structure suggests it may share similar pharmacological profiles, warranting further investigation into its analgesic potential .

Case Studies and Research Findings

StudyFindings
Study 1 A study on related pyridine derivatives indicated a high binding affinity for CB2 receptors (hCB2 pEC(50) = 8.6), suggesting potential therapeutic applications in pain management .
Study 2 Another investigation focused on the metabolic stability of pyridine-based compounds, revealing challenges in oral bioavailability but highlighting their efficacy in animal models for neuropathic pain .
Study 3 Crystal structure analysis of similar compounds provided insights into their conformational flexibility and interaction capabilities with biological targets .

Safety and Toxicology

While specific toxicological data for this compound is limited, studies on related compounds indicate that careful evaluation is necessary due to potential off-target effects, particularly concerning ion channel interactions (e.g., hERG channel activity) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can purity be confirmed?

  • Methodology : The compound can be synthesized via a Schiff base condensation reaction between a pyridine-2-carbaldehyde derivative and a cyclohexylamine precursor under reflux conditions in anhydrous solvents (e.g., ethanol or tetrahydrofuran) with catalytic acid. Purification is typically achieved using silica gel column chromatography with gradients of ethyl acetate/hexane. Purity is confirmed via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to verify imine bond formation (δ ~8.3–8.6 ppm for the characteristic HC=N proton) and elemental analysis (C, H, N) to validate stoichiometry .

Q. How should researchers safely handle and store this compound to prevent degradation or exposure risks?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a sealed container under inert gas (e.g., argon) at 2–8°C in a dark, dry environment. Avoid contact with oxidizing agents, as imine bonds may decompose under oxidative stress .

Q. What crystallographic techniques are optimal for determining the three-dimensional structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXT for space-group determination and initial structure solution, followed by SHELXL for refinement. Key parameters include high-resolution data (≤1.0 Å), correction for absorption effects, and validation of chiral centers using Flack or Hooft parameters. Hydrogen bonding and π-stacking interactions can be analyzed via Mercury or Olex2 .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism involved in the formation of the imine bond in this compound?

  • Methodology : Employ kinetic studies (e.g., monitoring via 1H^1H-NMR at varying temperatures) to determine rate constants and activation energy. Isotopic labeling (15N^{15}N-amine or 13C^{13}C-aldehyde) coupled with mass spectrometry can track bond formation. Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model transition states and energetics .

Q. What strategies are effective in addressing low yields or byproduct formation during synthesis?

  • Methodology : Optimize stoichiometry (e.g., 1.2:1 aldehyde-to-amine ratio) and solvent polarity (e.g., switch to dichloromethane for faster dehydration). Screen catalysts like molecular sieves or Lewis acids (e.g., ZnCl2_2) to accelerate imine formation. Use HPLC-MS to identify byproducts (e.g., hydrolysis products) and adjust reaction conditions (e.g., lower humidity) .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets, and how can these be validated experimentally?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., dopamine D2 receptors) using the compound’s minimized 3D structure. Validate predictions via surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding constants (KdK_d). Compare computational ΔG values with experimental isothermal titration calorimetry (ITC) data .

Q. How can researchers design assays to evaluate this compound’s inhibitory activity against methionine aminopeptidases or similar enzymes?

  • Methodology : Use a colorimetric assay with L-methionine-4-nitroanilide as a substrate, monitoring hydrolysis at 405 nm. Include positive controls (e.g., fumagillin) and negative controls (DMSO vehicle). For selectivity, screen against a panel of metalloproteases. IC50_{50} values can be calculated using nonlinear regression (GraphPad Prism) .

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